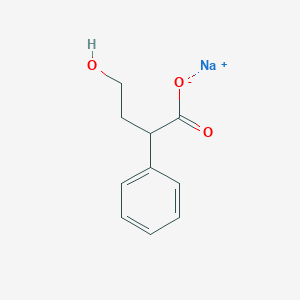

Sodium 4-hydroxy-2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its aromatic ring and a hydroxyl group attached to a butanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-hydroxy-2-phenylbutanoate typically involves the condensation of benzaldehyde with pyruvic acid, followed by esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . The process can be summarized as follows:

Condensation: Benzaldehyde reacts with pyruvic acid to form an intermediate.

Esterification: The intermediate undergoes esterification to form an ester.

Asymmetric Reduction: The ester is reduced asymmetrically using bio-enzymes to obtain the desired product.

Hydrogenation: The final step involves hydrogenation to achieve the optically pure target product.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental friendliness . These methods utilize carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of 4-oxo-2-phenylbutanoic acid.

Reduction: Formation of 4-hydroxy-2-phenylbutanol.

Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Sodium 4-hydroxy-2-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Mechanism of Action

The mechanism of action of Sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . The compound also acts as a histone deacetylase inhibitor, influencing gene expression and protein function .

Comparison with Similar Compounds

Sodium 4-hydroxy-2-phenylbutanoate can be compared with similar compounds such as:

Sodium phenylbutyrate: Used to treat urea cycle disorders and acts as a histone deacetylase inhibitor.

Sodium 4-hydroxy-3-phenylbutanoate: Similar structure but with a different position of the hydroxyl group, leading to different biological activities.

Uniqueness: this compound is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors and its role in nitrogen excretion pathways. Its enantioselective synthesis and biocatalytic production methods also make it distinct from other similar compounds.

Biological Activity

Sodium 4-hydroxy-2-phenylbutanoate, commonly known as sodium phenylbutyrate (4-PBA), is a compound with significant biological activity, particularly in the treatment of metabolic disorders and as a potential therapeutic agent for various diseases. This article explores its pharmacological properties, mechanisms of action, clinical applications, and recent research findings.

Sodium phenylbutyrate is a salt derived from 4-phenylbutyric acid, classified as an aromatic fatty acid. It functions primarily as an ammonia scavenger, facilitating the excretion of excess nitrogen in patients with urea cycle disorders (UCDs) by converting to phenylacetate in the body. This conversion allows for the formation of phenylacetylglutamine, which is eliminated via urine, providing an alternative pathway for nitrogen disposal that bypasses the defective urea cycle .

- Urea Cycle Disorders : In UCDs, sodium phenylbutyrate mitigates hyperammonemia by providing a means to excrete nitrogen waste without relying on the compromised urea cycle .

- Histone Deacetylase Inhibition : Sodium phenylbutyrate acts as a histone deacetylase (HDAC) inhibitor, which can influence gene expression by altering chromatin structure. This property has led to investigations into its potential use in cancer therapy and neurodegenerative diseases .

- Chemical Chaperone : It stabilizes misfolded proteins, particularly in conditions like cystic fibrosis where it assists in the proper folding and transport of the CFTR protein to the cell membrane .

Clinical Applications

Sodium phenylbutyrate has been primarily utilized in:

- Urea Cycle Disorders : Approved for use in children with UCDs to manage hyperammonemia effectively.

- Cystic Fibrosis : Investigated for its role in aiding CFTR protein stability.

- Cancer Therapy : Under study for its potential to induce differentiation in various malignancies, including gliomas and acute myeloid leukemia .

- Neurodegenerative Diseases : Research is ongoing regarding its efficacy in Huntington's disease and Alzheimer's disease due to its ability to reduce endoplasmic reticulum stress and mitochondrial dysfunction .

Research Findings

Recent studies have highlighted several aspects of sodium phenylbutyrate's biological activity:

Efficacy in Alzheimer’s Disease

A study examining the effects of sodium phenylbutyrate on Alzheimer's disease biomarkers found reductions in phosphorylated tau and neurodegeneration markers like neurogranin. However, clinical outcomes did not show significant differences due to sample size limitations .

Cancer Research

Investigations into sodium phenylbutyrate's role as a differentiation agent have shown promise in preclinical models but lack extensive clinical validation. It is hypothesized that its HDAC inhibitory activity may contribute to tumor suppression mechanisms .

Case Studies

Several case studies have documented the use of sodium phenylbutyrate:

- A case involving a pediatric patient with UCD demonstrated significant reductions in plasma ammonia levels following treatment with sodium phenylbutyrate, illustrating its effectiveness in managing acute hyperammonemic crises.

- In cystic fibrosis patients, administration of sodium phenylbutyrate resulted in improved lung function metrics and reduced hospitalizations due to respiratory infections .

Summary of Clinical Studies on Sodium Phenylbutyrate

Properties

Molecular Formula |

C10H11NaO3 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

sodium;4-hydroxy-2-phenylbutanoate |

InChI |

InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |

InChI Key |

NKVUFGKFOOFJJH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.